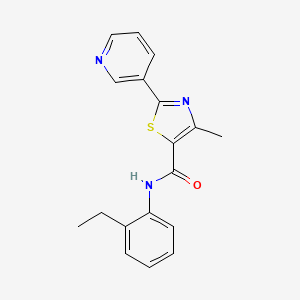

3-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thioxo-thiazolidinone derivatives, including compounds similar to the one , typically involves Knoevenagel condensation or reactions with nitrile oxides. For instance, 5-Aroylmethylene thiazolidines react with nitrile oxides in pyridine solution to form compounds with significant structural complexity, demonstrating the versatile nature of thiazolidinone derivatives in organic synthesis (Kandeel & Youssef, 2001).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been extensively studied through methods like X-ray diffraction, revealing intricate details about their geometry and intermolecular interactions. For example, studies have shown that these compounds can form hydrogen-bonded dimers and exhibit complex sheet formations due to various intermolecular interactions, such as N-H...O and C-H...π(arene) hydrogen bonds (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidin-4-ones participate in a variety of chemical reactions, including cycloadditions with azomethine ylides and reactions with bromine to yield diastereomeric derivatives. These reactions underscore the reactive versatility of the thiazolidinone core, allowing for the synthesis of a wide range of derivatives with potential biological activity (Omar et al., 1995).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Crystallographic studies provide insights into their solid-state structures, highlighting the influence of substituents on molecular conformation and packing in the crystal lattice (Facchinetti et al., 2016).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-ones, including their reactivity, stability, and interaction with different reagents, are fundamental to their application in synthesis and potential therapeutic use. For instance, their reactions with dimethyl formamide dimethylacetal and Lawesson's reagent to furnish thiazolidin-4-thiones illustrate their chemical versatility and potential as intermediates in the synthesis of biologically active compounds (Gautam et al., 2014).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study focused on the synthesis of linked heterocyclic compounds, including thiazolidin-4-ones, revealed their antimicrobial properties. These compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi. Specific moieties, such as 2-furyl, at the 2-position of the thiazolidin-4-one ring exhibited notable inhibitory activity against tested organisms. This underscores the potential of 3-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one derivatives in developing new antimicrobial agents (Cherkupally Sanjeeva Reddy et al., 2010).

Synthesis of Linked Heterocyclics

The same research also highlights the one-pot cyclo-condensation process for synthesizing linked heterocyclic compounds. The structural confirmation through various spectroscopic methods, such as IR, NMR, and MS, emphasizes the compound's relevance in organic synthesis, providing a foundation for further exploration of its chemical behavior and reactivity (Cherkupally Sanjeeva Reddy et al., 2010).

Propiedades

IUPAC Name |

(5Z)-3-(3,4-dimethylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c1-10-5-6-12(8-11(10)2)17-15(18)14(21-16(17)20)9-13-4-3-7-19-13/h3-9H,1-2H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXNCYXMFLUTDH-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)

![(4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4618071.png)

![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4618104.png)

![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)

![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)

![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4618145.png)

![5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4618154.png)